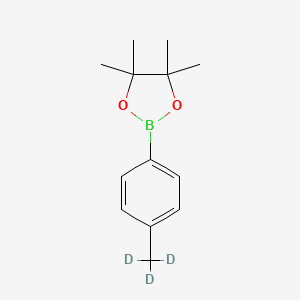

p-Tolylpinacolboronate-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C13H19BO2 |

|---|---|

Molekulargewicht |

221.12 g/mol |

IUPAC-Name |

4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)phenyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H19BO2/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/i1D3 |

InChI-Schlüssel |

GKSSEDDAXXEPCP-FIBGUPNXSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C1=CC=C(C=C1)B2OC(C(O2)(C)C)(C)C |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to p-Tolylpinacolboronate-d3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of the deuterated aryl boronic ester, p-Tolylpinacolboronate-d3. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The information is presented to facilitate easy comparison and implementation in experimental settings.

Core Chemical and Physical Data

The following table summarizes the key chemical and physical properties of this compound and its non-deuterated analog, p-Tolylpinacolboronate. The data for the deuterated compound is limited, and some properties are inferred from its non-deuterated counterpart.

| Property | This compound | p-Tolylpinacolboronate |

| Molecular Formula | C₁₃H₁₆D₃BO₂ | C₁₃H₁₉BO₂ |

| Molecular Weight | 221.12 g/mol | 218.1 g/mol |

| CAS Number | 2235417-07-7 | 195062-57-8 |

| Physical Form | Solid (assumed) | Solid |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Soluble in organic solvents |

| IUPAC Name | 2-(4-methyl-d3-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 4,4,5,5-tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane |

| SMILES | CC1(C)OB(OC1(C)C)c2ccc(c(c2)D)D | Cc1ccc(cc1)B2OC(C)(C)C(C)(C)O2 |

| InChI Key | InChIKey=QGZPLYKOKPZVOP-UHFFFAOYSA-N (non-deuterated) | QGZPLYKOKPZVOP-UHFFFAOYSA-N |

Structural Information

This compound is a deuterated analog of p-tolylpinacolboronate, where the three hydrogen atoms on the methyl group of the tolyl moiety are replaced with deuterium atoms. The core structure consists of a p-tolyl group attached to a pinacol boronic ester. This functional group is widely used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following are representative experimental protocols for the synthesis and a common application of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of aryl boronic esters from aryl halides.

Materials:

-

1-bromo-4-(methyl-d3)-benzene

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-(methyl-d3)-benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical application of this compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (e.g., 4-bromopyridine) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

-

Aqueous sodium carbonate solution (2 M)

-

Toluene or a similar solvent

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in toluene.

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the aqueous sodium carbonate solution (2 M, 2.0 eq) to the mixture.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate a plausible synthetic pathway for this compound and a typical workflow for its application in a Suzuki-Miyaura cross-coupling reaction.

p-Tolylpinacolboronate-d3 CAS number and supplier

CAS Number: 2235417-07-7

This document serves as a technical overview of p-Tolylpinacolboronate-d3, providing essential information for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public data, this guide focuses on the fundamental properties and sourcing of the compound.

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 2235417-07-7[1][2] |

| Molecular Formula | C₁₃H₁₆D₃BO₂ |

| Molecular Weight | 221.12 g/mol |

Physicochemical Properties

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols and specific experimental applications for this compound are not widely published. The synthesis would likely involve the deuteration of a suitable starting material, such as a deuterated toluene derivative, followed by a borylation reaction with a pinacolborane source.

General Workflow for a Hypothetical Synthesis:

Caption: A potential synthetic workflow for this compound.

Applications in Research and Drug Development

As a deuterated compound, this compound is of interest in medicinal chemistry and drug development. The primary application of such compounds is in pharmacokinetic studies. The deuterium substitution can alter the metabolic profile of a molecule, often leading to a slower rate of metabolism. This "kinetic isotope effect" can be leveraged to improve the pharmacokinetic properties of a drug candidate.

Logical Relationship in Application:

Caption: The role of deuterated compounds in drug development.

Supplier Information

Researchers interested in acquiring this compound for research purposes can source it from the following supplier:

| Supplier | Product Name | CAS Number |

| MedChemExpress | This compound | 2235417-07-7[1][2] |

It is recommended to contact the supplier directly for detailed product specifications, purity, and availability.

References

An In-depth Technical Guide to the Synthesis of Deuterated p-Tolylpinacolboronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of deuterated p-tolylpinacolboronate, a valuable isotopically labeled building block for use in pharmaceutical research and development. The introduction of deuterium into molecules can significantly alter their metabolic profiles, offering a powerful tool in drug discovery to enhance pharmacokinetic properties. This document outlines two primary synthetic pathways, providing detailed experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

Deuterated compounds are increasingly utilized in medicinal chemistry to leverage the kinetic isotope effect. The replacement of hydrogen with deuterium at specific molecular positions can slow down metabolic processes that involve C-H bond cleavage, leading to improved drug stability, reduced toxicity, and enhanced therapeutic efficacy. p-Tolylpinacolboronate is a versatile intermediate in cross-coupling reactions, and its deuterated analogue serves as a key precursor for the synthesis of a wide range of deuterated aromatic compounds.

This guide explores two robust methods for the synthesis of deuterated p-tolylpinacolboronate:

-

Route 1: A two-step approach involving the initial synthesis of p-tolylpinacolboronate via Miyaura borylation, followed by an iridium-catalyzed deuterodeborylation.

-

Route 2: A direct iridium-catalyzed C-H borylation of commercially available deuterated toluene (toluene-d8).

Route 1: Miyaura Borylation followed by Iridium-Catalyzed Deuterodeborylation

This pathway first constructs the arylboronate ester and subsequently introduces the deuterium atom.

Step 1: Synthesis of p-Tolylpinacolboronate via Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction of an aryl halide with a diboron reagent.[1][2][3]

Experimental Protocol:

Aryl halides can be coupled with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base to form the corresponding arylboronate ester.[2][3]

-

Reaction Scheme:

-

p-Bromotoluene + Bis(pinacolato)diboron --(PdCl2(dppf), KOAc, Dioxane)--> p-Tolylpinacolboronate

-

-

Reagents and Materials:

-

p-Bromotoluene

-

Bis(pinacolato)diboron (B2pin2)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl2(dppf))

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add p-bromotoluene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl2(dppf) (0.03 equiv), and potassium acetate (1.5 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford p-tolylpinacolboronate.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 70-90% |

| Purity | >95% (by NMR) |

Step 2: Iridium-Catalyzed Deuterodeborylation

This step involves the replacement of the boronate group with a deuterium atom using heavy water (D2O) as the deuterium source.

Experimental Protocol:

-

Reaction Scheme:

-

p-Tolylpinacolboronate + D2O --([Ir(cod)OMe]2, dtbpy, THF)--> p-Tolyl-d-pinacolboronate

-

-

Reagents and Materials:

-

p-Tolylpinacolboronate

-

Deuterium oxide (D2O)

-

Bis(1,5-cyclooctadiene)diiridium(I) dimethoxide ([Ir(cod)OMe]2)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a glovebox, combine p-tolylpinacolboronate (1.0 equiv), [Ir(cod)OMe]2 (0.01-0.02 equiv), and dtbpy (0.02-0.04 equiv) in a dry Schlenk flask.

-

Add anhydrous THF to dissolve the solids.

-

Add D2O (excess, e.g., 10-20 equiv) to the reaction mixture.

-

Seal the flask and heat the mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction by GC-MS to determine the extent of deuterium incorporation.

-

After cooling, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or distillation to obtain deuterated p-tolylpinacolboronate.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-80% |

| Deuterium Incorporation | >95% |

Logical Workflow for Route 1:

Route 2: Direct Iridium-Catalyzed C-H Borylation of Deuterated Toluene

This route offers a more direct approach by starting with a deuterated precursor.

Step 1: Synthesis of Deuterated Toluene (Toluene-d8)

Toluene-d8 is commercially available with high isotopic purity (typically >99 atom % D). For applications requiring in-house synthesis, several methods exist, including the reaction of a pentahalogenated toluene with a deuterated reagent in the presence of a catalyst.[4]

Step 2: Iridium-Catalyzed C-H Borylation of Toluene-d8

This reaction directly installs the pinacolboronate group onto the deuterated aromatic ring. Iridium-catalyzed C-H borylation is known for its high regioselectivity, favoring the less sterically hindered positions.[5][6] For toluene, a mixture of meta and para isomers is typically observed, with the para isomer being the major product.

Experimental Protocol:

-

Reaction Scheme:

-

Toluene-d8 + Bis(pinacolato)diboron --([Ir(cod)Cl]2, dtbpy, Cyclohexane)--> p-Tolyl-d7-pinacolboronate

-

-

Reagents and Materials:

-

Toluene-d8

-

Bis(pinacolato)diboron (B2pin2)

-

Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]2)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

-

Anhydrous cyclohexane

-

-

Procedure:

-

In a glovebox, charge a dry Schlenk tube with [Ir(cod)Cl]2 (0.015 equiv) and dtbpy (0.03 equiv).

-

Add anhydrous cyclohexane, followed by toluene-d8 (1.0 equiv) and bis(pinacolato)diboron (0.5 to 1.0 equiv).

-

Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

-

Monitor the reaction for the formation of the product and the consumption of starting materials by GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the isomeric products and isolate the desired deuterated p-tolylpinacolboronate.

-

Quantitative Data:

| Parameter | Value |

| Typical Yield (para isomer) | 40-60% |

| Regioselectivity (para:meta) | ~9:1 |

| Isotopic Purity | >99% D on the aromatic ring and methyl group |

Logical Workflow for Route 2:

References

- 1. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 2. Miyaura Borylation Reaction [organic-chemistry.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN111440041B - A kind of synthetic method of toluene-d8 - Google Patents [patents.google.com]

- 5. escholarship.org [escholarship.org]

- 6. par.nsf.gov [par.nsf.gov]

The deuterium switch: A technical guide to deuterated boronic esters in organic synthesis

For researchers, scientists, and drug development professionals, this in-depth guide explores the burgeoning field of deuterated boronic esters, offering insights into their synthesis, applications, and the underlying principles that make them powerful tools in modern organic chemistry and medicinal chemistry.

The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a transformative approach in drug discovery and development. This "deuterium switch" can significantly alter the metabolic fate and pharmacokinetic profile of a drug molecule, often leading to improved efficacy, reduced dosage, and fewer side effects. Boronic esters, valued for their versatility in organic synthesis, serve as ideal scaffolds for the precise introduction of deuterium, enabling the creation of novel deuterated compounds with enhanced therapeutic potential. This guide provides a comprehensive overview of the synthesis and application of deuterated boronic esters, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical transformations.

The Power of Deuteration: The Kinetic Isotope Effect

The fundamental principle behind the utility of deuterated compounds lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond.[1] This difference in bond strength means that breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond. This phenomenon is quantified by the kH/kD ratio, where kH and kD are the rate constants for the reactions involving the light (hydrogen) and heavy (deuterium) isotopes, respectively.[2][3] A kH/kD value greater than 1 indicates a "normal" kinetic isotope effect, signifying that the C-H bond is broken more readily. In drug metabolism, where cytochrome P450 enzymes often catalyze the cleavage of C-H bonds, replacing a hydrogen at a metabolic "hotspot" with deuterium can significantly slow down the drug's breakdown, prolonging its therapeutic effect.[4][5]

Synthesis of Deuterated Boronic Esters: Precision in Isotope Incorporation

The site-selective introduction of deuterium into aromatic and heteroaromatic systems is crucial for harnessing the benefits of the kinetic isotope effect. Boronic esters have proven to be excellent substrates for achieving high levels of deuterium incorporation with remarkable regioselectivity.

Iridium-Catalyzed C-H Borylation and Deborylation

A powerful strategy for selective deuteration involves a two-step process: iridium-catalyzed C-H borylation followed by iridium-catalyzed deborylation in the presence of a deuterium source. This method allows for the introduction of deuterium at specific positions on an aromatic ring that might be difficult to achieve through other means.

Experimental Protocol: General Procedure for the Deuteration of Aryl Boronic Esters with D₂O [6]

-

In a glovebox, combine the aryl boronic ester (2 mmol) and [Ir(OMe)(cod)]₂ (2 mol %) in an air-free flask containing THF (3 mL).

-

Seal the flask and remove it from the glovebox.

-

Charge the flask with D₂O (0.5 mL).

-

Reseal the flask and heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by GC/MS until completion.

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., CH₂Cl₂, Et₂O, or pentane).

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by Kugelrohr distillation, sublimation, or column chromatography to afford the pure deuterated product.

Quantitative Data: Iridium-Catalyzed Deuteration of Benzoate Esters [7]

| Substrate (para-substituted ethyl benzoate) | Catalyst | %D Incorporation |

| Ethyl benzoate | 1a | 85 |

| Ethyl p-methylbenzoate | 1a | 90 |

| Ethyl p-trifluoromethylbenzoate | 1a | 60 |

| Ethyl p-chlorobenzoate | 1a | 75 |

| Ethyl p-methoxybenzoate | 1a | 95 |

Catalyst 1a: an iridium N-heterocyclic carbene/phosphine complex. %D incorporation was determined by ¹H-NMR spectroscopy.

The following diagram illustrates the general workflow for this two-step deuteration strategy.

Caption: Workflow for selective deuteration via borylation.

Copper-Catalyzed Deborodeuteration

An alternative and cost-effective method for the deuteration of aryl boronic acids and their esters utilizes a copper catalyst with D₂O as the deuterium source. This protocol demonstrates broad substrate applicability and high deuterium incorporation efficiency.[2]

The proposed catalytic cycle for this transformation is depicted below.

Caption: Proposed catalytic cycle for Cu-catalyzed deborodeuteration.

Applications in Drug Development: The Rise of "Heavy Drugs"

The application of deuterated boronic esters extends beyond synthetic curiosities and into the realm of pharmaceutical development. The resulting "heavy drugs" can exhibit significantly improved pharmacokinetic profiles.[4][5]

A prime example is Deutetrabenazine , the first deuterated drug to receive FDA approval. It is used to treat chorea associated with Huntington's disease. Deutetrabenazine is a deuterated version of tetrabenazine. The deuterium is incorporated into the methoxy groups, which are sites of metabolic oxidation by CYP2D6. This deuteration slows down the metabolism, leading to a longer half-life, reduced peak concentrations, and a more favorable side-effect profile compared to its non-deuterated counterpart.[4]

The proteasome inhibitor Bortezomib (Velcade®) , a boronic acid-containing drug used to treat multiple myeloma, has also been a target for deuteration studies.[8] Deuterated analogs of Bortezomib have been synthesized to explore potential improvements in its therapeutic index.

The following signaling pathway illustrates the mechanism of action of proteasome inhibitors like Bortezomib.

Caption: Mechanism of proteasome inhibition by Bortezomib.

Future Perspectives

The strategic incorporation of deuterium into boronic esters represents a powerful and versatile approach in modern organic synthesis and drug discovery. The ability to fine-tune the metabolic stability and pharmacokinetic properties of molecules offers exciting opportunities for the development of safer and more effective therapeutics. As our understanding of the kinetic isotope effect deepens and synthetic methodologies for precise deuteration continue to evolve, the impact of deuterated boronic esters on medicinal chemistry is poised to grow significantly. Researchers and drug development professionals who embrace this technology will be at the forefront of designing the next generation of innovative medicines.

References

- 1. Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. jmest.org [jmest.org]

- 5. sciforum.net [sciforum.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. forum.graphviz.org [forum.graphviz.org]

An In-Depth Technical Guide to p-Tolylpinacolboronate-d3 for Kinetic Isotope Effect Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of p-tolylpinacolboronate-d3 in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. This document details the synthesis of the deuterated compound, experimental protocols for KIE studies, and the interpretation of the resulting data.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms by observing the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. The substitution of hydrogen (H) with deuterium (D) is commonly employed. The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the C-D bond. Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly with the deuterated substrate. This phenomenon, known as a primary kinetic isotope effect, is quantified as the ratio of the rate constants (kH/kD). A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-limiting step.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from benzotrichloride.

Step 1: Synthesis of Toluene-α-d3

Toluene deuterated at the methyl group (toluene-α-d3) can be synthesized from benzotrichloride by dechlorination using zinc and deuterated acetic acid.

-

Reaction: C₆H₅CCl₃ + 3 Zn + 3 CH₃COOD → C₆H₅CD₃ + 3 ZnCl(CH₃COO)

-

Procedure: Benzotrichloride is added slowly to a stirred suspension of zinc dust and acetic acid-d in anhydrous ether. The reaction temperature is maintained below 4°C to prevent the formation of byproducts. This method has been reported to yield toluene-α-d3 with high isotopic purity.

Step 2: Iridium-Catalyzed Borylation of Toluene-α-d3

The synthesized toluene-α-d3 can then be converted to this compound via an iridium-catalyzed C-H borylation reaction. This method is known for its high regioselectivity, favoring the para position for substrates like toluene.

-

Reaction: C₆H₅CD₃ + B₂(pin)₂ ---(Ir catalyst)--> p-CD₃-C₆H₄-B(pin) + H-B(pin)

-

Catalyst System: A common catalyst system for this transformation is [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) with a bipyridine ligand, such as 4,4′-di-tert-butylbipyridine (dtbpy).

-

General Procedure: Toluene-α-d3, bis(pinacolato)diboron (B₂(pin)₂), the iridium precursor, and the ligand are combined in a suitable solvent (e.g., THF or hexane) under an inert atmosphere. The reaction is typically heated to around 80-100 °C for several hours. The desired this compound can then be isolated and purified using standard techniques like column chromatography.

Kinetic Isotope Effect Studies Using this compound

A primary application for this compound is in studying the mechanism of cross-coupling reactions, such as the Suzuki-Miyaura coupling. A key step in the catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. A deuterium KIE study on the methyl group of the tolyl moiety would be a secondary KIE, providing information about changes in hybridization or steric environment at the benzylic position during the rate-determining step. While a primary KIE is expected for the C-B bond cleavage, a secondary KIE on the remote methyl group can still provide valuable mechanistic insights.

Hypothetical Application in Suzuki-Miyaura Coupling

To determine if the transmetalation step is rate-limiting in a Suzuki-Miyaura reaction, an intermolecular competition experiment can be performed. In this experiment, a 1:1 mixture of p-tolylpinacolboronate and this compound is reacted with an aryl halide in a single reaction vessel.

Detailed Experimental Protocol: Intermolecular Competition Experiment

This protocol describes a hypothetical experiment to measure the KIE for the Suzuki-Miyaura coupling of p-tolylpinacolboronate with an aryl halide.

Materials:

-

p-Tolylpinacolboronate

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

-

Reactant Preparation: Prepare a stock solution containing an equimolar mixture of p-tolylpinacolboronate and this compound. The precise ratio should be determined by ¹H NMR spectroscopy before the reaction.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide, palladium catalyst, and base.

-

Initiation of Reaction: Add the solvent mixture and the stock solution of the boronic esters to the reaction vessel.

-

Reaction Monitoring: Stir the reaction at the desired temperature. To ensure accurate KIE determination, the reaction should be stopped at low conversion (typically <15%). This minimizes the effect of changes in the relative concentrations of the starting materials as the reaction progresses.

-

Workup: Quench the reaction, and extract the organic components. The crude product mixture should be purified to isolate the biaryl product.

-

Analysis: The ratio of the deuterated and non-deuterated products is determined by ¹H NMR spectroscopy. The KIE is calculated from the ratio of products and the initial ratio of the starting materials.

Data Analysis:

The KIE (kH/kD) can be calculated using the following equation for low conversions:

kH/kD = ([Product-H] / [Product-D]) / ([Starting Material-H] / [Starting Material-D])_initial

Where:

-

[Product-H] and [Product-D] are the concentrations of the non-deuterated and deuterated products, respectively, determined from the ¹H NMR spectrum of the product mixture.

-

([Starting Material-H] / [Starting Material-D])_initial is the initial concentration ratio of the non-deuterated and deuterated starting materials, determined from the ¹H NMR spectrum of the initial mixture.

Data Presentation

| Isotope Position | Reaction Step | Experimental KIE (k¹²C/k¹³C) | Predicted KIE (k¹²C/k¹³C) | Implication |

| Carbon attached to Boron | Transmetalation | 1.035 | 1.034 | Supports a tetracoordinate boronate intermediate in the transmetalation step. |

| Carbon attached to Bromine | Oxidative Addition | 1.020 | 1.021 | Consistent with oxidative addition to a monoligated palladium complex. |

Data adapted from "Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction," ACS Catal. 2022, 12, 5, 2959–2966.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Intermolecular KIE Study

Caption: Workflow for an intermolecular kinetic isotope effect experiment.

p-Tolylpinacolboronate-d3 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for the deuterated isotopologue of p-tolylboronic acid pinacol ester, p-Tolylpinacolboronate-d3. The inclusion of deuterium isotopes is a critical tool in mechanistic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

Chemical and Physical Properties

The key molecular identifiers for this compound are summarized below. For comparative purposes, data for the corresponding non-deuterated p-Tolylpinacolboronate is also provided.

| Property | This compound | p-Tolylpinacolboronate |

| Molecular Formula | C₁₃H₁₆D₃BO₂[1] | C₁₃H₁₉BO₂[2][3][4] |

| Molecular Weight | 221.12 g/mol [1] | 218.1 g/mol [2][5][6] |

| CAS Number | 2235417-07-7[1] | 195062-57-8[2][4][5] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the deuterated and non-deuterated forms of p-tolylpinacolboronate.

References

Safety and Handling of Deuterated Organoboron Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and experimental considerations for deuterated organoboron compounds. These molecules are of increasing importance in pharmaceutical research and drug development due to the advantageous effects of deuterium substitution on metabolic stability and pharmacokinetic profiles.

Introduction to Deuterated Organoboron Compounds

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a powerful strategy in medicinal chemistry. When applied to organoboron compounds, a versatile class of molecules in organic synthesis and drug design, it can lead to significant improvements in a drug candidate's properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the kinetic isotope effect. This can result in a more stable compound with a longer half-life and potentially reduced formation of toxic metabolites.

Organoboron compounds, particularly boronic acids and their esters, are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and as pharmacophores themselves. The well-known proteasome inhibitor bortezomib, used in cancer therapy, is a prime example of a successful organoboron drug. The targeted deuteration of such molecules is a promising avenue for developing next-generation therapeutics.

General Safety and Handling Precautions

While deuteration itself does not typically introduce new hazards, the inherent properties of organoboron compounds necessitate careful handling. The following are general safety and handling guidelines. Always consult the specific Safety Data Sheet (SDS) for the compound you are working with.

2.1. Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or dust.

-

Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.[1]

-

Skin Protection: A lab coat or other protective clothing should be worn.

-

Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile compounds or fine powders. If ventilation is inadequate, use a NIOSH-approved respirator.

2.2. Engineering Controls

-

Ventilation: A certified chemical fume hood is the primary engineering control for handling organoboron compounds.

-

Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station.

2.3. General Hygiene Practices

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][3]

-

Keep containers tightly closed when not in use.

Quantitative Data Summary

The following tables summarize key quantitative data for representative organoboron compounds. Data for deuterated analogs are included where available.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 | 216 - 219[1] | Not available |

| Phenylboronic acid-d5 | C₆H₂D₅BO₂ | 127.00 | Not available | Not available |

| Bortezomib | C₁₉H₂₅BN₄O₄ | 384.24 | Not available | Not available |

| Bortezomib-d8 | C₁₉H₁₇D₈BN₄O₄ | 400.34 | 115 - 117[4] | Not available |

| Methoxyboronic acid pinacol ester | C₇H₁₅BO₃ | 158.00 | Not available | 120 (at 228 mmHg)[5] |

| Boric acid, pinacol ester | C₆H₁₃BO₃ | 143.98[6] | Not available | Not available |

Table 2: Toxicity Data

| Compound | CAS Number | Hazard Class | LD50/LC50 | Notes |

| Phenylboronic acid | 98-80-6 | Acute toxicity, Oral (Category 4)[1] | Not available | Harmful if swallowed.[1] |

| Phenylboronic acid-d5 | 215527-70-1 | Acute toxicity, Oral (Category 4)[2][3] | Not available | Harmful if swallowed.[3] |

| Bortezomib | 179324-69-7 | Toxic solid, organic, n.o.s.[7] | Subcutaneous TDLO: 1.6 mg/kg/12D (mouse)[7] | Active as an anti-cancer agent.[8] |

| Boric Acid | 10043-35-3 | Reproductive Toxicity (Category 1B)[9] | Oral LD50 (Rat): 2660 mg/kg | May damage fertility or the unborn child.[9] |

Experimental Protocols

4.1. Synthesis of Deuterated Arylboronic Acids

A common method for the synthesis of deuterated arylboronic acids is the deborylation-deuteration of non-deuterated arylboronic acids using D₂O as the deuterium source.

4.1.1. Copper-Catalyzed Deborodeuteration

This protocol describes a copper-catalyzed method for the synthesis of deuterated aromatic compounds from arylboronic acids using D₂O.

-

Reagents:

-

Arylboronic acid (1.0 equiv)

-

Copper catalyst (e.g., Cu(OAc)₂)

-

Base (e.g., K₂CO₃)

-

D₂O

-

Solvent (e.g., MeCN)

-

-

Procedure:

-

To a reaction vessel, add the arylboronic acid, copper catalyst, and base.

-

Add the solvent and D₂O.

-

Stir the reaction mixture at an elevated temperature (e.g., 60 °C) under an inert atmosphere (e.g., N₂) until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to obtain the deuterated aryl compound.

-

4.2. Purification of Deuterated Organoboron Compounds

Purification is critical to ensure both chemical and isotopic purity.

4.2.1. Column Chromatography

Silica gel column chromatography is a common method for purifying organoboron compounds.

-

Stationary Phase: Silica gel is commonly used. For some boronic acids, neutral alumina may provide better results.

-

Mobile Phase: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.

-

Troubleshooting: Boronic acids can sometimes streak on silica gel columns. Pre-treating the silica with a small amount of a weak acid or using a different stationary phase like alumina can mitigate this issue.

4.2.2. Recrystallization

For solid compounds, recrystallization can be an effective purification technique.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

-

Procedure:

-

Dissolve the crude compound in a minimal amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

4.2.3. Derivatization and Extraction

Boronic acids can be converted to their corresponding boronate salts by treatment with a base. These salts often have different solubility profiles, which can be exploited for purification.

-

Procedure:

-

Treat the crude boronic acid with a base (e.g., NaOH) to form the sodium boronate salt.

-

Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove non-acidic impurities.

-

Acidify the aqueous layer with an acid (e.g., HCl) to regenerate the pure boronic acid.

-

Extract the pure boronic acid into an organic solvent.

-

Dry the organic layer and remove the solvent to yield the purified product.[10]

-

Mandatory Visualizations

5.1. Signaling Pathway: Bortezomib and the Ubiquitin-Proteasome Pathway

Bortezomib is a proteasome inhibitor that disrupts the normal degradation of proteins within the cell, leading to apoptosis, particularly in rapidly dividing cancer cells. The following diagram illustrates the key steps in the ubiquitin-proteasome pathway and the point of inhibition by bortezomib.

Caption: Bortezomib inhibits the 26S proteasome, preventing protein degradation.

5.2. Experimental Workflow: Synthesis and Purification of a Deuterated Organoboron Compound

The following diagram outlines a general workflow for the laboratory synthesis and subsequent purification of a deuterated organoboron compound.

Caption: General workflow for synthesis and purification.

Waste Disposal

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

6.1. General Guidelines

-

Segregation: Do not mix different types of chemical waste. Halogenated and non-halogenated organic solvents should be collected in separate, clearly labeled containers.

-

Labeling: All waste containers must be clearly labeled with their contents.

-

Containers: Use appropriate, sealed, and leak-proof containers for waste collection.

6.2. Specific Considerations for Boron-Containing Waste

-

Boron compounds can be harmful to aquatic life and should not be disposed of down the drain unless permitted by local regulations and only in very dilute, neutralized forms.[11]

-

Solid boron-containing waste should be collected and disposed of as hazardous chemical waste.

-

For large quantities, consult your institution's environmental health and safety (EHS) office for specific disposal procedures.

6.3. Disposal of Deuterated Waste

-

The presence of deuterium does not typically change the chemical hazardous waste category of a compound.

-

Dispose of deuterated organic solvents and compounds following the same procedures as for their non-deuterated counterparts.

-

If working with tritiated (radioactive) compounds, all waste must be handled and disposed of as radioactive waste according to institutional and regulatory guidelines.

Conclusion

Deuterated organoboron compounds represent a significant and growing area of research with considerable potential in drug discovery and development. A thorough understanding of their safe handling, synthesis, and purification is paramount for researchers in this field. By adhering to the guidelines outlined in this technical guide and always consulting the specific Safety Data Sheet for each compound, scientists can safely and effectively work with these valuable molecules.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sds.chemdox.com [sds.chemdox.com]

- 3. carlroth.com [carlroth.com]

- 4. usbio.net [usbio.net]

- 5. Methoxy boronic acid pinacol ester [chembk.com]

- 6. Boric acid, pinacol ester | C6H13BO3 | CID 368290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medline.com [medline.com]

- 9. fishersci.com [fishersci.com]

- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 11. Boron (EHC 204, 1998) [inchem.org]

Commercial Availability and Applications of p-Tolylpinacolboronate-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of p-Tolylpinacolboronate-d3, a deuterated analog of p-tolylboronic acid pinacol ester. This compound serves as a valuable tool in mechanistic studies, pharmacokinetic analysis, and as a building block in the synthesis of deuterated pharmaceutical ingredients.

Commercial Sourcing

This compound (CAS: 2235417-07-7) is a specialized chemical and its availability is primarily through vendors focused on research and development chemicals. While a comprehensive price comparison is challenging due to the specialized nature of the product, the following table summarizes the available information from a key supplier. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| MedChemExpress | This compound | 2235417-07-7 | C₁₃H₁₆D₃BO₂ | 221.12 | Labeled as the deuterium labeled 4,4,5,5-Tetramethyl-2-(p-tolyl)-1,3,2-dioxaborolane.[1] |

Synthesis and Experimental Protocols

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to introduce a deuterated tolyl group into a target molecule. Below is a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction. Note: This is a general guideline and optimization of reaction conditions (catalyst, base, solvent, temperature, and reaction time) is crucial for specific substrates.

Generalized Suzuki-Miyaura Coupling Protocol

Materials:

-

Aryl halide (or triflate) (1.0 equiv)

-

This compound (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.01 - 0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add the aryl halide, this compound, palladium catalyst, and base.

-

Add the anhydrous solvent to the reaction vessel.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl compound.

Logical Workflow for Application

The following diagram illustrates a typical workflow for the application of this compound in a research and development setting, from sourcing to final analysis.

This guide provides a foundational understanding of the commercial landscape and practical application of this compound. For specific applications, researchers are encouraged to consult the primary literature for more detailed and substrate-specific protocols.

References

An In-depth Technical Guide to p-Tolylpinacolboronate-d3 for Mechanistic Studies

Audience: Researchers, scientists, and drug development professionals.

This guide explores the core features and applications of p-Tolylpinacolboronate-d3, a deuterated organoboron compound, as a powerful tool for elucidating reaction mechanisms in organic chemistry, particularly in the realm of cross-coupling reactions. While direct literature on this specific isotopologue is sparse, its utility can be confidently inferred from extensive studies on similar deuterated molecules.

Core Concept: The Deuterium Kinetic Isotope Effect (KIE)

The primary application of this compound in mechanistic studies hinges on the deuterium kinetic isotope effect (KIE). The substitution of protium (¹H) with deuterium (²H or D) results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is due to the lower zero-point vibrational energy of the heavier C-D bond[1]. Consequently, a reaction step involving the cleavage of a C-D bond will have a higher activation energy and thus a slower rate than the cleavage of a C-H bond.

The KIE is expressed as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD):

KIE = kH / kD

A KIE value significantly greater than 1 indicates that the C-H(D) bond is broken in the rate-determining step of the reaction, providing invaluable insight into the reaction mechanism[1][]. Deuterium-labeled compounds are instrumental in tracing reaction pathways, identifying rate-limiting steps, and understanding the structure of transition states[][3][4][5].

Key Features of this compound

The defining feature of this compound is the presence of three deuterium atoms on the methyl group of the tolyl moiety. This isotopic labeling allows for the investigation of reactions where a C-H bond on the tolyl's methyl group is cleaved or involved in a rate-determining step.

Table 1: Physicochemical Properties of p-Tolylpinacolboronate and its d3-Isotopologue

| Property | p-Tolylpinacolboronate (Non-deuterated) | This compound (Deuterated) |

| Molecular Formula | C₁₃H₁₉BO₂ | C₁₃H₁₆D₃BO₂ |

| Molecular Weight | 218.11 g/mol | 221.13 g/mol |

| C-H Bond Strength (Methyl) | Weaker | Stronger |

| Vibrational Frequency (Methyl C-H/D stretch) | Higher | Lower |

| Reactivity in C-H activation | Higher | Lower (potential for KIE) |

Applications in Mechanistic Studies

The strategic placement of deuterium on the methyl group of p-tolylpinacolboronate makes it an ideal probe for several types of reaction mechanisms:

-

C-H Activation/Functionalization: In reactions where the methyl C-H bonds are targeted for activation by a metal catalyst, the use of the d3-analogue can definitively establish whether this C-H cleavage is the rate-limiting step. A significant KIE would support a mechanism where C-H activation is turnover-limiting.

-

Oxidative Addition in Cross-Coupling: While less common for the methyl group itself, if a reaction were to proceed through an oxidative addition involving the benzylic C-H bond, this compound would be a critical mechanistic tool.

-

Tracing Reaction Pathways: The deuterium atoms serve as a label to track the fate of the tolyl-methyl group throughout a complex reaction sequence, which can be monitored by techniques like NMR spectroscopy and mass spectrometry[3][4].

Experimental Protocols

1. Synthesis of this compound

A general and effective method for the synthesis of deuterated aryl boronic esters is through iridium-catalyzed C-H borylation followed by deuterodeborylation, or by starting from a deuterated precursor.

A. From p-Xylene-d3 (Conceptual)

A plausible synthetic route would start with the bromination of p-xylene-d3, followed by a palladium-catalyzed Miyaura borylation.

-

Step 1: Bromination of p-xylene-d3: p-Xylene-d3 is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN in a suitable solvent (e.g., carbon tetrachloride) to yield 1-bromo-4-(methyl-d3)-benzene.

-

Step 2: Miyaura Borylation: The resulting aryl bromide is then subjected to a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in a solvent like dioxane.

B. Via Deuterodeborylation

Another approach involves the borylation of p-xylene followed by a selective deuterodeborylation of one of the resulting boronic esters.

-

Step 1: Diborylation of p-xylene: p-Xylene is reacted with B₂pin₂ in the presence of an iridium catalyst to install two boronic ester groups.

-

Step 2: Selective Deuterodeborylation: The diborylated intermediate is then treated with a deuterium source, such as D₂O, under iridium catalysis to selectively replace one of the boronic ester groups with a deuterium atom, yielding the desired product after workup.

2. Kinetic Isotope Effect Experiment

To determine the KIE for a reaction involving p-tolylpinacolboronate, two parallel reactions are performed, one with the deuterated substrate and one with the non-deuterated substrate.

-

Procedure:

-

Two separate reaction vessels are charged with identical amounts of all reactants (catalyst, base, coupling partner, solvent), except for the boronic ester.

-

To one vessel, p-tolylpinacolboronate is added. To the other, an equimolar amount of this compound is added.

-

Both reactions are initiated simultaneously under identical conditions (temperature, stirring).

-

The progress of each reaction is monitored over time by taking aliquots and analyzing them by a suitable method (e.g., GC, HPLC, NMR) to determine the concentration of the product or the disappearance of the starting material.

-

The initial rates of both reactions are determined from the concentration versus time data.

-

The KIE is calculated as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction.

-

Visualizations

References

Methodological & Application

Application Notes and Protocols for p-Tolylpinacolboronate-d3 in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. The use of isotopically labeled reagents, such as p-Tolylpinacolboronate-d3, provides a nuanced tool for elucidating reaction mechanisms, particularly through the study of kinetic isotope effects (KIEs). Understanding these mechanistic details is crucial for optimizing reaction conditions and developing novel catalytic systems.

These application notes provide a detailed protocol for the use of this compound in Suzuki-Miyaura coupling reactions, guidance on its application in mechanistic studies, and representative data.

Principle Applications

The primary application of this compound in Suzuki-Miyaura coupling is in the investigation of the reaction mechanism. The deuterium labeling on the tolyl group allows for the determination of kinetic isotope effects, which can provide insight into the rate-determining step of the catalytic cycle. Specifically, it can help to discern whether the C-B bond cleavage during the transmetalation step is rate-limiting. This information is invaluable for:

-

Mechanistic Elucidation: Differentiating between proposed reaction pathways and transition states.

-

Catalyst Development: Designing more efficient catalysts by identifying and overcoming kinetic bottlenecks.

-

Reaction Optimization: Fine-tuning reaction conditions to enhance yields and reaction rates.

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. This protocol should be optimized for specific substrates and catalyst systems.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, 5 mL)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.02 mmol) to the flask.

-

Add the anhydrous solvent (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired deuterated biaryl product.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of 4-bromotoluene with this compound under various conditions.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | 1,4-Dioxane | 90 | 12 | 92 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 95 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | THF | 80 | 16 | 90 |

| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ | DME | 85 | 14 | 88 |

Yields are for the isolated deuterated 4,4'-dimethylbiphenyl product and are representative. Actual yields may vary depending on the specific substrate and reaction conditions.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications of p-Tolylpinacolboronate-d3 in Medicinal Chemistry: Enhancing Metabolic Stability of Drug Candidates

Abstract

In the pursuit of developing safer and more effective pharmaceuticals, medicinal chemists are increasingly turning to strategic deuteration to optimize the metabolic profiles of drug candidates. The replacement of hydrogen with its heavy isotope, deuterium, can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect (KIE). This application note details the use of p-Tolylpinacolboronate-d3, a deuterated building block, for the synthesis of drug molecules containing a deuterated tolyl moiety. By incorporating a trideuteromethyl group at a metabolically susceptible position, this reagent offers a powerful tool to enhance the metabolic stability and improve the pharmacokinetic properties of drug candidates. This document provides an overview of the underlying principles, detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions, and a case study illustrating the impact of this modification on a biologically active molecule.

Introduction: The Deuterium Switch in Drug Discovery

The metabolic instability of a drug candidate is a major hurdle in its development, often leading to rapid clearance from the body and diminished therapeutic efficacy. A key strategy to overcome this challenge is the "deuterium switch," which involves the selective replacement of hydrogen atoms with deuterium at sites prone to metabolic attack. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. This can lead to a slower rate of metabolism, resulting in a longer half-life, increased drug exposure, and potentially a reduced dosing frequency.[1][2]

The tolyl group is a common structural motif in many biologically active compounds. The methyl group of the tolyl moiety is often susceptible to oxidative metabolism. By replacing the three hydrogen atoms of this methyl group with deuterium, the metabolic stability of the entire molecule can be significantly improved. This compound serves as a convenient and efficient reagent for introducing this deuterated tolyl group into a target molecule, typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Key Applications of this compound

The primary application of this compound in medicinal chemistry is to leverage the kinetic isotope effect to enhance the metabolic stability of drug candidates. This leads to several potential advantages:

-

Improved Pharmacokinetic Profile: By slowing down metabolism, the half-life (t½) and overall drug exposure (Area Under the Curve or AUC) can be increased.[3]

-

Reduced Formation of Metabolites: A lower rate of metabolism can lead to a decreased formation of potentially toxic or inactive metabolites.

-

Potential for Dose Reduction: Enhanced metabolic stability may allow for the administration of lower or less frequent doses to achieve the desired therapeutic effect, which can improve patient compliance and reduce side effects.

Experimental Protocols

The introduction of the deuterated tolyl group using this compound is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction. This versatile and widely used reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the nature of the substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

This compound (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired deuterated compound.

Experimental Workflow for Suzuki-Miyaura Coupling

Case Study: Improving Metabolic Stability of a Kinase Inhibitor

Signaling Pathway in Cancer

In this hypothetical scenario, the introduction of a trideuteromethyl-phenyl group using this compound would be expected to yield the following improvements in the pharmacokinetic profile of the kinase inhibitor.

Table 1: Hypothetical Pharmacokinetic Data Comparison

| Parameter | Non-Deuterated Inhibitor | Deuterated (d3-tolyl) Inhibitor | Expected Improvement |

| In Vitro Metabolic Stability (t½ in human liver microsomes) | 15 min | 45 min | 3-fold increase |

| In Vivo Half-Life (t½ in rats) | 2 hours | 6 hours | 3-fold increase |

| Oral Bioavailability (%) | 20% | 40% | 2-fold increase |

| Clearance (mL/min/kg) | 50 | 17 | 3-fold decrease |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Conclusion

This compound is a valuable synthetic tool in medicinal chemistry for the strategic incorporation of a deuterated tolyl moiety into drug candidates. This modification can significantly enhance the metabolic stability of molecules where the tolyl group is a site of oxidative metabolism. The resulting improvements in pharmacokinetic properties, such as increased half-life and oral bioavailability, can lead to the development of safer and more effective drugs with improved patient compliance. The straightforward application of this reagent in well-established Suzuki-Miyaura cross-coupling reactions makes it an attractive building block for drug discovery and development programs.

References

- 1. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Deuterated Drug Metabolites using p-Tolylpinacolboronate-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates is a powerful strategy to enhance their pharmacokinetic profiles by attenuating metabolic pathways. This document provides detailed application notes and experimental protocols for the synthesis of deuterated drug metabolites utilizing p-Tolylpinacolboronate-d3 as a key deuterated building block. The protocols cover the synthesis of the deuterated reagent, its application in the Suzuki-Miyaura cross-coupling reaction for the preparation of deuterated drug analogues, and subsequent in vitro metabolic stability assessment.

Introduction

Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery and development.[1][2] The substitution of hydrogen with deuterium at metabolically labile positions can lead to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolism mediated by enzymes such as the cytochrome P450 (CYP450) family, a phenomenon known as the kinetic isotope effect (KIE).[3] Consequently, deuterated drugs can exhibit improved metabolic stability, longer half-lives, and potentially reduced formation of toxic metabolites.[4]

This compound is a versatile deuterated reagent that can be used to introduce a deuterated tolyl group into a variety of organic molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the targeted deuteration of aromatic scaffolds within drug molecules, providing a powerful tool for studying metabolic pathways and developing improved therapeutic agents.

Application Notes

The primary application of this compound in drug development is the synthesis of deuterated analogues of drug candidates or their metabolites for use in:

-

Metabolic Stability Studies: Comparing the in vitro and in vivo metabolic stability of a deuterated compound against its non-deuterated counterpart to determine the impact of deuterium substitution.

-

Pharmacokinetic (PK) Studies: Evaluating how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

Metabolite Identification (MetID): Using deuterated standards to aid in the identification and quantification of metabolites in complex biological matrices.

-

Reducing Metabolic Switching: Deuteration at a primary metabolic site can sometimes lead to "metabolic switching," where the drug is metabolized at an alternative site. Studying the metabolites of the deuterated drug is crucial to identify any such shifts.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from commercially available deuterated toluene (toluene-d8).

Step 1: Bromination of Toluene-d8 to yield 4-Bromo-toluene-d7

Materials:

-

Toluene-d8 (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.1 equivalents)

-

Silica gel

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

To a solution of Toluene-d8 in anhydrous DCM, add NBS.

-

Add a catalytic amount of silica gel to the mixture.

-

Reflux the reaction mixture overnight.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain 4-Bromo-toluene-d7.

Step 2: Miyaura Borylation of 4-Bromo-toluene-d7

Materials:

-

4-Bromo-toluene-d7 (1 equivalent)

-

Bis(pinacolato)diboron (B₂pin₂) (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equivalents)

-

Potassium acetate (KOAc) (3 equivalents)

-

Anhydrous 1,4-Dioxane

-

Schlenk flask

-

Magnetic stirrer

-

Heating mantle with oil bath

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Bromo-toluene-d7, B₂pin₂, Pd(dppf)Cl₂·CH₂Cl₂, and KOAc.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C for 12-16 hours.

-

Monitor the reaction progress by GC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of a Deuterated Drug Analogue via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide precursor of a drug molecule.

Materials:

-

Aryl halide drug precursor (e.g., Aryl-Br) (1 equivalent)

-

This compound (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)

-

Toluene or 1,4-Dioxane

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve the aryl halide drug precursor and this compound in toluene or 1,4-dioxane.

-

Add the aqueous Na₂CO₃ solution to the mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ to the reaction mixture.

-

Heat the reaction to reflux (typically 90-110 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the deuterated drug analogue.

Protocol 3: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines a general procedure to compare the metabolic stability of a deuterated drug analogue to its non-deuterated counterpart.

Materials:

-

Deuterated drug analogue

-

Non-deuterated parent drug

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard

-

96-well plates

-

Incubator

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a stock solution of the test compounds (deuterated and non-deuterated) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with HLM (final concentration typically 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

Centrifuge the plates to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining parent compound versus time.

-

Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the slope of the linear regression.

-

Data Presentation

The quantitative data from the metabolic stability assay should be summarized in a clear and structured table for easy comparison between the deuterated and non-deuterated compounds.

| Compound | In Vitro Half-life (t₁/₂, min) | Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein) |

| Non-deuterated Parent Drug | 25.3 ± 2.1 | 27.4 ± 2.5 |

| Deuterated Analogue | 78.9 ± 5.6 | 8.8 ± 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The use of this compound provides a robust and efficient method for the targeted deuteration of drug candidates. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize deuterated metabolites and evaluate their metabolic stability. By leveraging the kinetic isotope effect, this strategy holds significant promise for the development of drugs with improved pharmacokinetic properties, ultimately leading to safer and more effective therapies.

References

- 1. sdgs.osaka-u.ac.jp [sdgs.osaka-u.ac.jp]

- 2. escholarship.org [escholarship.org]

- 3. Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: p-Tolylpinacolboronate-d3 as a Tracer in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1] Deuterium-labeled compounds, in particular, offer a non-radioactive and effective means to trace the metabolic fate of molecules in vitro and in vivo.[2][3] p-Tolylpinacolboronate-d3 is a novel deuterated tracer designed for probing the metabolism of aromatic compounds. The deuterium atoms on the tolyl methyl group provide a distinct mass shift, enabling sensitive and specific detection by mass spectrometry.[4] This tracer can be used to investigate pathways involving cytochrome P450 (CYP) mediated oxidation and subsequent conjugation reactions, which are critical in drug metabolism and toxicology.[5][6] The pinacol boronic ester moiety is susceptible to hydrolysis under physiological conditions, releasing the deuterated p-tolyl group for entry into metabolic pathways.[7][8]

Principle of this compound as a Metabolic Tracer

Upon introduction into a biological system, this compound is expected to undergo hydrolysis to yield p-tolylboronic acid-d3 and pinacol. The deuterated tolyl moiety can then enter metabolic pathways analogous to those of toluene and p-cresol.[9][10] The primary metabolic route involves the oxidation of the deuterated methyl group by CYP enzymes, followed by further oxidation and conjugation.[2][5] By tracking the incorporation of the deuterium label into downstream metabolites using mass spectrometry, researchers can gain insights into the activity of these pathways.

Hypothesized Metabolic Pathway

The proposed metabolic fate of this compound is initiated by the hydrolysis of the boronic ester. The resulting p-cresol-d3 is then anticipated to undergo Phase I and Phase II metabolism.

Applications

-

Probing CYP450 Activity: The rate of formation of deuterated benzyl alcohol and benzoic acid can serve as a proxy for the activity of specific CYP450 isozymes involved in toluene and p-cresol metabolism.[5]

-

Investigating Phase II Conjugation: The tracer can be used to study the kinetics of sulfation and glucuronidation, key pathways in the detoxification and clearance of xenobiotics.[10]

-

Drug Discovery and Development: Evaluating the effect of new chemical entities on the metabolism of this tracer can help identify potential drug-drug interactions.

-

Toxicology Studies: Understanding how exposure to certain toxins alters the metabolic profile of this compound can provide insights into mechanisms of toxicity.

Experimental Protocols

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the intrinsic clearance of this compound.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Internal standard (e.g., deuterated toluene)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system